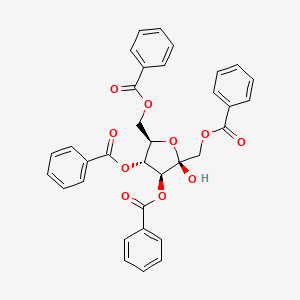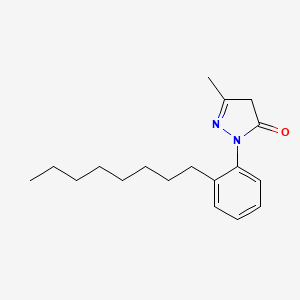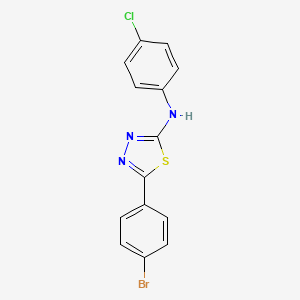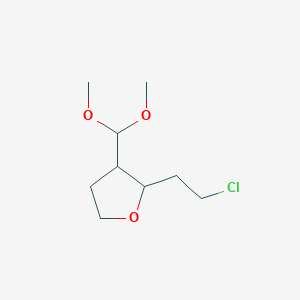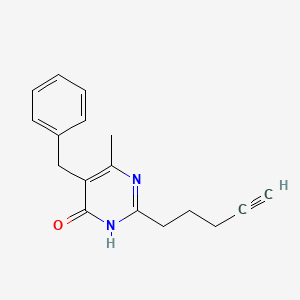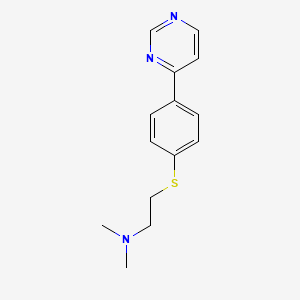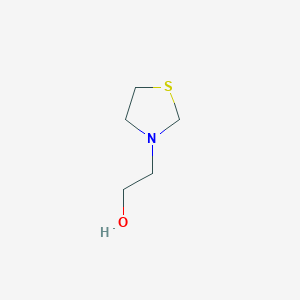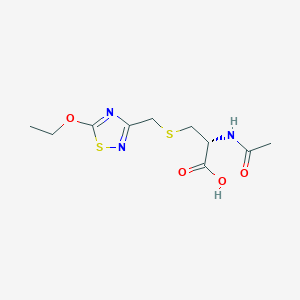
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone is an organic compound with the molecular formula C12H10N2O. It is characterized by the presence of a pyrazine ring attached to a phenyl group via a vinyl linkage, and an ethanone group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone typically involves the reaction of pyrazine derivatives with phenylacetylene under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where pyrazine and phenylacetylene are reacted in the presence of a palladium catalyst and a base . The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include additional purification steps to ensure the compound’s purity for its intended applications .
Chemical Reactions Analysis
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone can be compared with similar compounds such as:
1-Phenyl-2-pyrazin-2-ylethanone: This compound has a similar structure but lacks the vinyl linkage, which may affect its reactivity and applications.
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone: This compound includes a trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[4-[(E)-2-pyrazin-2-ylethenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12N2O/c1-11(17)13-5-2-12(3-6-13)4-7-14-10-15-8-9-16-14/h2-10H,1H3/b7-4+ |
InChI Key |
SYEQVHWRDALCKH-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=NC=CN=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


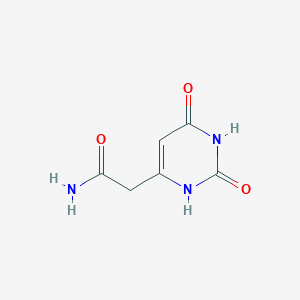
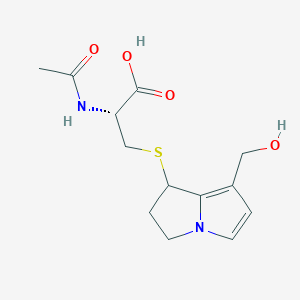
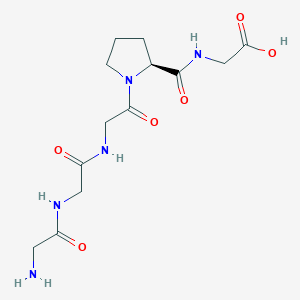
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
